An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-difluorophenyl)-4-methoxybenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-difluorophenyl)-4-methoxybenzamide
Introduction
N-(2,4-difluorophenyl)-4-methoxybenzamide is a member of the benzamide class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is fundamental for researchers, scientists, and drug development professionals to predict its behavior in various systems, design relevant experiments, and ensure its quality and stability. This guide provides a detailed overview of the core physicochemical characteristics of N-(2,4-difluorophenyl)-4-methoxybenzamide, supplemented with field-proven experimental protocols for their determination. While experimentally derived data for this specific molecule is not extensively published, this guide leverages data from closely related analogs and established analytical methodologies to provide a comprehensive framework for its characterization.
Core Compound Identification
A precise identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for N-(2,4-difluorophenyl)-4-methoxybenzamide.
| Identifier | Value | Reference |
| CAS Number | 326901-30-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁F₂NO₂ | [3][4][5] |
| Molecular Weight | 263.24 g/mol | [5] |
| IUPAC Name | N-(2,4-difluorophenyl)-4-methoxybenzamide | [4] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | [3][4] |
| InChI Key | FUQGZYCGUCSWFE-UHFFFAOYSA-N | [3][4] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. These predictions are useful for initial assessments and for guiding experimental design.
| Property | Predicted Value | Source |
| XlogP | 3.0 | PubChem[3] |
| Monoisotopic Mass | 263.07578 Da | PubChem[3] |
The predicted XlogP value of 3.0 suggests that N-(2,4-difluorophenyl)-4-methoxybenzamide has a moderate level of lipophilicity. This is a critical parameter in drug development as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Determination of Physical and Chemical Properties
The following sections detail the experimental protocols for determining the key physical and chemical properties of N-(2,4-difluorophenyl)-4-methoxybenzamide. The causality behind experimental choices and best practices are explained to ensure the generation of reliable and reproducible data.
Thermal Properties: Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. For a closely related compound, N-(2-(4-bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide, a melting point of 127–129 °C has been reported.[6] Another analog, N-(2,4-difluorophenyl)-2-fluorobenzamide, has a reported melting point range of 110–112 °C.[7]
Experimental Protocol: Capillary Melting Point Determination [8][9][10]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.[8]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Perform a rapid heating to get an approximate melting range.
-
Accurate Determination: For a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[10]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility
Solubility is a crucial property that affects a compound's bioavailability and formulation. The "like dissolves like" principle is a useful starting point for predicting solubility.[11] Given its predicted lipophilicity, N-(2,4-difluorophenyl)-4-methoxybenzamide is expected to have low solubility in water and higher solubility in organic solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination [12]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.[12]
Spectroscopic Properties
Spectroscopic techniques are indispensable for structural elucidation and confirmation of the identity of a synthesized compound.
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[13] For N-(2,4-difluorophenyl)-4-methoxybenzamide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative. For the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide, detailed ¹H and ¹⁹F NMR data has been published.[7]
Experimental Protocol: NMR Spectroscopy [13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The ¹³C NMR will show distinct signals for each carbon atom in the molecule. The ¹⁹F NMR will provide information on the fluorine atoms.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(2,4-difluorophenyl)-4-methoxybenzamide, characteristic peaks for the N-H stretch, C=O stretch (amide), C-O stretch (ether), and C-F bonds are expected.
Experimental Protocol: FTIR Spectroscopy [16][17][18]
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[16]
-
Background Scan: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.
-
Sample Scan: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[19][20][21]
Experimental Protocol: Mass Spectrometry [19][22]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the parent ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The predicted m/z for the [M+H]⁺ adduct is 264.08306.[3]
Workflow for Spectroscopic Characterization
Caption: Workflow for the structural elucidation of the target compound.
Synthesis
The synthesis of N-aryl benzamides is typically achieved through the acylation of an aromatic amine with a benzoyl chloride derivative.[23] A common method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.
General Synthetic Procedure:
-
Dissolve 2,4-difluoroaniline in a suitable solvent with a base (e.g., pyridine or aqueous NaOH).
-
Slowly add 4-methoxybenzoyl chloride to the solution while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the crude product by precipitation in water and filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
This technical guide provides a comprehensive overview of the key physical and chemical properties of N-(2,4-difluorophenyl)-4-methoxybenzamide and the experimental methodologies required for their determination. While direct experimental data for this specific molecule is limited, the provided protocols and data from analogous compounds offer a robust framework for researchers to characterize this compound with a high degree of scientific integrity. The systematic application of these methods will enable a thorough understanding of its physicochemical profile, which is essential for its potential applications in research and development.
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